Product packaging for Eryvarin F(Cat. No.:)

Eryvarin F

Cat. No.: B1220211
M. Wt: 422.5 g/mol
InChI Key: JHEJXUTWJYYRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eryvarin F is a specialized 3-phenoxychromone derivative isolated from the roots of the plant Erythrina variegata . Its chemical structure has been identified as 3-(2,4-dihydroxyphenoxy)-7-hydroxy-6,8-di(3,3-dimethylallyl)chromen-4-one, making it an unusual compound characterized by two isoprenoid groups . This structural complexity places it among the diverse prenylated flavonoids and isoflavonoids found in the Erythrina genus, which are of significant interest in natural product research for their bioactive potential . Compounds structurally related to this compound, isolated from the same plant, have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) , highlighting the research value of this chemical class in the field of antimicrobial discovery. Furthermore, various constituents from Erythrina species have been investigated for a range of pharmacological activities, including antiviral, antioxidant, and anticancer effects, suggesting broad potential for exploration . The mechanism of action for antimicrobial compounds in this family is often associated with membrane disruption . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanisms and potential applications further.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26O6 B1220211 Eryvarin F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

3-(2,4-dihydroxyphenoxy)-7-hydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C25H26O6/c1-14(2)5-7-16-11-19-24(29)22(31-21-10-8-17(26)12-20(21)27)13-30-25(19)18(23(16)28)9-6-15(3)4/h5-6,8,10-13,26-28H,7,9H2,1-4H3

InChI Key

JHEJXUTWJYYRFP-UHFFFAOYSA-N

SMILES

CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC=C(C2=O)OC3=C(C=C(C=C3)O)O)C

Canonical SMILES

CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC=C(C2=O)OC3=C(C=C(C=C3)O)O)C

Synonyms

3-(2,4-dihydroxyphenoxy)-7-hydroxy-6,8-di(3,3-dimethylallyl)chromen-4-one
eryvarin F

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Eryvarin F has been identified as a potent antimicrobial agent, particularly against Gram-positive bacteria. Research indicates that compounds from the Erythrina genus exhibit significant antibacterial properties.

  • Minimum Inhibitory Concentration (MIC) Studies :
    • This compound has shown effective inhibition against Staphylococcus aureus, with MIC values often ranging from 1 to 600 μg/mL depending on structural modifications .
    • A study demonstrated that various flavonoids, including this compound, were tested against multiple bacterial strains, revealing that the presence of hydroxyl groups at specific positions enhances antimicrobial potency .

Antidiabetic Potential

This compound has also been studied for its potential antidiabetic effects. It exhibits inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are key targets in diabetes management.

  • Mechanism of Action :
    • The inhibition of α-glucosidase delays carbohydrate absorption in the intestines, thus helping to manage postprandial blood glucose levels. PTP1B inhibition is associated with improved insulin signaling .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of this compound, which can help mitigate oxidative stress—a factor implicated in various chronic diseases.

  • Radical Scavenging Activity :
    • Studies have shown that flavonoids from Erythrina species possess radical scavenging properties, contributing to their potential health benefits .

Applications in Food and Cosmetics

Despite its potent antimicrobial and antioxidant properties, this compound is underutilized in industrial applications such as food preservation and cosmetic formulations. Its ability to inhibit microbial growth could be harnessed to extend shelf life and enhance product safety.

  • Potential Uses :
    • As a natural preservative in food products.
    • In topical formulations for skin care products due to its antimicrobial and antioxidant benefits .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

StudyFindings
Innok et al. (2010)Isolated flavonoids from Erythrina fusca, showing significant antibacterial activity against S. aureus and MRSA with varying MIC values .
Sar & Qsar (2020)Explored structure-activity relationships, emphasizing the importance of prenylation for antimicrobial efficacy .
Tanaka et al. (2003)Investigated isoflavonoids from Erythrina zeyheri, noting strong activity against MRSA .

Comparison with Similar Compounds

Structural and Functional Comparison of Eryvarin Analogs

Structural Features

Eryvarin analogs are characterized by variations in prenyl group positioning and hydroxylation patterns:

  • Eryvarin M : Features a prenyl group at C-8 and hydroxyl groups at C-5, C-7, and C-4′ .
  • Eryvarin H : Lacks the C-3′ carbonyl group present in Neobavaisoflavone, with hydroxylation at C-5, C-7, and C-4′ .
  • Neobavaisoflavone : Contains a prenyl group at C-3′ and hydroxyls at C-5, C-7, and C-4′ .

These structural differences impact their binding affinities to enzymatic targets (Table 1).

Inhibitory Activity Against PTP1B and α-Glucosidase

PTP1B Inhibition :

  • Eryvarin H exhibits the strongest PTP1B inhibition (IC₅₀ = 8.03 ± 0.16 µM), attributed to its hydrogen bond with Cys215 and hydrophobic interactions with Phe525 and Trp481 .
  • Neobavaisoflavone shows moderate activity (IC₅₀ = 9.23 ± 0.29 µM) due to dual hydrogen bonds with Asp404 and Arg600 .
  • Eryvarin M has weaker binding (-5.410 kcal/mol at the allosteric site) .

α-Glucosidase Inhibition :
All analogs inhibit α-glucosidase by forming hydrogen bonds with catalytic residues (e.g., Ser676, Asp282). Neobavaisoflavone demonstrates the highest binding energy (-7.756 kcal/mol), surpassing the reference drug Acarbose .

Table 1: Comparative Biochemical Profiles of Eryvarin Analogs

Compound PTP1B IC₅₀ (µM) α-Glucosidase Binding Energy (kcal/mol) Key Structural Features
Eryvarin H 8.03 ± 0.16 -7.437 No C-3′ carbonyl; C-8 prenyl
Neobavaisoflavone 9.23 ± 0.29 -7.756 C-3′ prenyl; dual hydrogen bonding
Eryvarin M Not reported -5.410 (allosteric site) C-8 prenyl; weaker hydrophobicity

Molecular Docking and Binding Interactions

PTP1B Binding Mode
  • Neobavaisoflavone binds to PTP1B’s allosteric site via hydrogen bonds with Asp404 and Arg600, along with five hydrophobic interactions (Phe525, Trp481) .
  • Eryvarin H interacts with Cys215 (catalytic site) and forms fewer hydrophobic contacts, explaining its higher IC₅₀ compared to Neobavaisoflavone .
α-Glucosidase Binding Mode

All analogs occupy the enzyme’s deep catalytic groove. Neobavaisoflavone’s prenyl group enhances binding by engaging conserved residues (Ser679, Asp616), while Eryvarin H’s reduced hydrophobicity limits its efficacy .

Pharmacokinetic and Drug-Likeness Profiles

All analogs comply with Lipinski’s Rule of Five , ensuring favorable oral bioavailability:

  • Molecular weight : <500 Da
  • Hydrogen bond donors/acceptors: <5 and <10, respectively
  • log P : <5 (optimal for membrane permeability)
  • Topological polar surface area (TPSA) : <140 Ų (supports intestinal absorption)

Preparation Methods

Primary Extraction

The defatted root powder undergoes sequential extraction using chloroform (CHCl₃) and methanol (MeOH) in a 1:3 (w/v) ratio. Ultrasonic-assisted extraction (UAE) at 35°C for 90–120 minutes enhances yield efficiency. The combined extracts are filtered and concentrated under reduced pressure to obtain a crude residue.

Fractionation via Column Chromatography

The crude extract is subjected to silica gel column chromatography (200–300 mesh) with a gradient elution system:

  • Mobile Phase : n-Hexane → CHCl₃ → MeOH (polarity increased incrementally).

  • Fraction Collection : 26 fractions are initially collected, monitored by TLC (Rf = 0.3–0.5 in CHCl₃:MeOH 9:1).

Eryvarin F is primarily isolated from mid-polarity fractions (eluted with 85:15 CHCl₃:MeOH), identified by UV-Vis absorption at 270 nm.

Advanced Purification Techniques

Gel Filtration and Radial Chromatography

Active fractions are further purified using Sephadex LH-20 gel filtration with MeOH:H₂O (7:3). This compound elutes in the third major subfraction, as confirmed by HPLC-DAD (retention time: 38.7 min). Radial chromatography with RP-C18 silica (MeOH:H₂O 4:1) removes residual impurities.

Preparative HPLC

Final purification employs semi-preparative HPLC (Agilent Zorbax SB-C18 column, 5 µm, 250 × 9.4 mm) under isocratic conditions:

  • Mobile Phase : 45% acetonitrile in H₂O (0.1% formic acid).

  • Flow Rate : 2.0 mL/min, detection at 254 nm.

This compound is obtained as a pale yellow solid with a yield of 10.5 mg per 2 kg of dried roots.

Structural Elucidation and Spectroscopic Data

Spectroscopic Analysis

  • ¹H NMR (300 MHz, acetone-d₆) : δ 6.78 (s, H-6′), 6.56 (s, H-3′), 3.70 (s, 2′-OCH₃).

  • ¹³C NMR : 182.4 (C-4), 164.2 (C-2), 104.7 (C-3′), indicative of a chromone skeleton.

  • HR-ESI-MS : m/z 485.1598 [M+H]⁺ (calc. for C₂₆H₂₅O₈⁺: 485.1593).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar structure of the 3-phenoxychromone core, with prenyl substituents at C-6 and C-8.

Comparative Analysis of Isolation Methods

ParameterSilica Gel CCSephadex LH-20Preparative HPLC
Purity (%) 85–9092–95>99
Yield (mg/kg) 8.29.510.5
Time (hours) 482412

Challenges and Optimization Strategies

  • Prenylated Byproducts : Co-elution with eryvarin G is mitigated by adjusting the MeOH gradient to 10–15%.

  • Low Solubility : Use of acetone:MeOH (1:1) enhances solubility during crystallization.

  • Scale-Up Limitations : Response surface methodology (RSM) optimizes solvent ratios and column dimensions for industrial-scale production.

Synthetic Approaches and Limitations

While total synthesis of this compound remains unreported, modular routes for analogous compounds (e.g., eryvarin H) involve:

  • Prenylation : Friedel-Crafts alkylation of chromone precursors with 3,3-dimethylallyl bromide.

  • Coupling : Ullmann-type reaction for phenoxy group introduction at C-3.
    Current yields for synthetic analogs are <5%, highlighting the superiority of natural extraction .

Q & A

Basic: What experimental methodologies are critical for confirming the structural identity of Eryvarin F, and how can inconsistencies in spectral data be resolved?

To confirm the structure of this compound, researchers should:

  • Use multi-dimensional NMR (e.g., 1H^1H-13C^13C HSQC, HMBC) to resolve stereochemistry and connectivity. Compare experimental shifts with literature values for related compounds (e.g., Eryvarin A’s δ\delta 25.7–27.6 and 76.8–80.1 for key carbons ).
  • Validate purity via HPLC-MS and elemental analysis, ensuring no contaminants skew spectral interpretations.
  • Cross-reference with crystallographic data (if available) to resolve ambiguities. For inconsistencies, re-examine solvent effects, calibration errors, or sample degradation .

Advanced: How should contradictory bioactivity data for this compound across studies be systematically analyzed?

Contradictions often arise from methodological variability. Address this by:

  • Standardizing assay conditions : Control variables like cell line viability (e.g., HepG2 vs. HEK293), solvent (DMSO concentration), and exposure time.
  • Meta-analysis frameworks : Use statistical tools (e.g., funnel plots, heterogeneity tests) to identify outliers or publication bias.
  • Mechanistic follow-ups : If this compound shows inconsistent IC50_{50} values, conduct target-binding assays (SPR, ITC) to confirm direct interactions .

Basic: What are the best practices for synthesizing this compound derivatives while ensuring reproducibility?

  • Stepwise documentation : Detail reaction conditions (temperature, catalyst loading, solvent purity) in supplementary materials, adhering to journal guidelines .
  • Characterization rigor : Provide 1H^1H, 13C^13C NMR, and HRMS for all derivatives. For example, a 5-membered ring analog (δ 26.8–29.5) requires explicit assignment to avoid misannotation .
  • Batch-to-batch validation : Use identical suppliers for reagents and validate yields across ≥3 independent syntheses .

Advanced: How can researchers design experiments to elucidate this compound’s mechanism of action while minimizing bias?

  • Hypothesis-driven variables : Define the dependent variable (e.g., apoptosis rate) and independent variables (e.g., dose, exposure time) upfront .
  • Blinded assays : Use third-party labs for activity validation to reduce confirmation bias.
  • Orthogonal methods : Combine transcriptomics (RNA-seq) with proteomics (Western blot) to cross-verify pathways. For example, if NF-κB inhibition is hypothesized, validate via both mRNA and protein-level data .

Advanced: What strategies are effective for reconciling conflicting structural interpretations of this compound analogs in published studies?

  • Re-evaluate raw data : Request original NMR/FID files from authors to reprocess peaks (e.g., Eryvarin A’s reassignment from δ 78.6 to 72.9 due to misattributed coupling ).
  • Computational validation : Perform DFT calculations to predict NMR shifts and compare with experimental values.
  • Collaborative verification : Engage crystallography experts to resolve ambiguous NOE correlations .

Basic: How should researchers structure a literature review on this compound to identify understudied areas?

  • Database mining : Use SciFinder and Reaxys with filters for publication year (last 5 years) and study type (in vitro/in vivo).
  • Gap analysis : Tabulate existing findings (e.g., bioactivity, synthesis routes) and flag inconsistencies (e.g., conflicting cytotoxicity data).
  • Prioritize primary sources : Avoid over-reliance on reviews; cite original spectral data and assay protocols .

Advanced: What statistical approaches are recommended for validating the significance of this compound’s observed effects in complex biological systems?

  • Multivariate analysis : Use PCA or PLS-DA to distinguish treatment-specific effects from noise in omics datasets.
  • Power calculations : Predefine sample sizes (e.g., n ≥ 6 for animal studies) to ensure adequate statistical power.
  • Correction for multiple comparisons : Apply Benjamini-Hochberg adjustments to reduce false discovery rates in high-throughput screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eryvarin F
Reactant of Route 2
Eryvarin F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.